(4-chloroquinolin-2-yl)methanol (4-chloroquinolin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.: 535921-56-3
VCID: VC11610996
InChI:
SMILES:
Molecular Formula: C10H8ClNO
Molecular Weight: 193.6

(4-chloroquinolin-2-yl)methanol

CAS No.: 535921-56-3

Cat. No.: VC11610996

Molecular Formula: C10H8ClNO

Molecular Weight: 193.6

Purity: 95

* For research use only. Not for human or veterinary use.

(4-chloroquinolin-2-yl)methanol - 535921-56-3

Specification

CAS No. 535921-56-3
Molecular Formula C10H8ClNO
Molecular Weight 193.6

Introduction

Structural and Molecular Characterization

Molecular Architecture

(4-Chloroquinolin-2-yl)methanol features a quinoline backbone substituted with a chlorine atom at the 4-position and a hydroxymethyl group (-CH₂OH) at the 2-position. The molecular formula C₁₀H₈ClNO corresponds to a molar mass of 193.63 g/mol . Key structural descriptors include:

  • SMILES Notation: C1=CC=C2C(=C1)C(=CC(=N2)CO)Cl

  • InChI Key: FHVNKWHGJPSXMG-UHFFFAOYSA-N

The planar quinoline ring system facilitates π-π stacking interactions, while the chlorine and hydroxymethyl groups introduce polarity and hydrogen-bonding capabilities.

Spectroscopic and Computational Data

Predicted collision cross-section (CCS) values for various adducts, calculated using ion mobility spectrometry, are summarized below :

Adductm/zPredicted CCS (Ų)
[M+H]⁺194.03671136.3
[M+Na]⁺216.01865152.5
[M+NH₄]⁺211.06325146.3
[M-H]⁻192.02215139.2

These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to increased ionic radius .

Synthesis and Reaction Pathways

Reductive Deoxygenation Strategies

Visible-light-induced reductive deoxygenation of N-heteroaryl ketones offers an alternative route. A 4CzIPN/LiBr system under argon atmosphere facilitates the conversion of ketones to methylene groups . Applied to 2-acetyl-4-chloroquinoline, this method could theoretically yield (4-chloroquinolin-2-yl)methanol .

Physicochemical Properties

Thermodynamic Parameters

Density functional theory (DFT) calculations on related quinolines predict:

  • Dipole Moment: ~3.5 Debye (enhanced by Cl and -CH₂OH groups)

  • HOMO-LUMO Gap: ~4.2 eV (indicating moderate chemical reactivity)

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